molecular formula C3H2ClNS2 B15202557 2-Chlorothiazole-5-thiol

2-Chlorothiazole-5-thiol

Cat. No.: B15202557
M. Wt: 151.6 g/mol
InChI Key: CXTQLEQOXOJPOT-UHFFFAOYSA-N
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Description

2-Chlorothiazole-5-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry. Its unique chemical properties make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chlorothiazole-5-thiol typically involves the reaction of allyl isothiocyanate derivatives with a chlorinating agent under mild conditions. This method is advantageous as it does not require a large excess of the chlorinating agent and achieves high yields through simple and convenient procedures . Another method involves the synthesis of 4-tosyl-5-chlorothiazole-2-thiol derivatives, which provides a novel approach to obtaining this compound .

Industrial Production Methods: Industrial production of this compound often utilizes similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorothiazole-5-thiol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the thiol group into a sulfonic acid group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, leading to the formation of diverse products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.

Major Products Formed:

Scientific Research Applications

2-Chlorothiazole-5-thiol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chlorothiazole-5-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the development of enzyme inhibitors and therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 2-Chlorothiazole-5-thiol stands out due to its thiol group, which imparts unique reactivity and allows for diverse chemical modifications. This makes it a versatile intermediate in various synthetic pathways and enhances its applicability in different fields .

Properties

Molecular Formula

C3H2ClNS2

Molecular Weight

151.6 g/mol

IUPAC Name

2-chloro-1,3-thiazole-5-thiol

InChI

InChI=1S/C3H2ClNS2/c4-3-5-1-2(6)7-3/h1,6H

InChI Key

CXTQLEQOXOJPOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Cl)S

Origin of Product

United States

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